4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol 4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 59004-65-8
VCID: VC4968799
InChI: InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-11,18H,1H3
SMILES: CC(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)Cl)O
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73

4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol

CAS No.: 59004-65-8

Cat. No.: VC4968799

Molecular Formula: C15H14ClNO

Molecular Weight: 259.73

* For research use only. Not for human or veterinary use.

4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol - 59004-65-8

Specification

CAS No. 59004-65-8
Molecular Formula C15H14ClNO
Molecular Weight 259.73
IUPAC Name 4-chloro-2-(1-phenylethyliminomethyl)phenol
Standard InChI InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-11,18H,1H3
Standard InChI Key ZSMSDVYTRZIQCV-LICLKQGHSA-N
SMILES CC(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)Cl)O

Introduction

Chemical Structure and Nomenclature

The compound belongs to the Schiff base family, formed via the condensation of an aldehyde and an amine. Its IUPAC name, 4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol, reflects its substituents:

  • A chlorine atom at the 4-position of the phenolic ring.

  • An (E)-configured imine group derived from 1-phenylethylamine.

The planar imine bond (C=N) and aromatic systems contribute to its stability and ability to coordinate metal ions. The E-configuration ensures minimal steric hindrance, favoring interactions with biological targets or metal centers .

Table 1: Key Structural and Molecular Properties

PropertyValue
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
IUPAC Name4-Chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol
Functional GroupsPhenolic -OH, Imine (C=N)

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized via a condensation reaction between 4-chlorosalicylaldehyde and 1-phenylethylamine in ethanol under reflux conditions . The reaction proceeds as follows:

4-Chlorosalicylaldehyde+1-PhenylethylamineEthanol, Reflux4-Chloro-2-(E)-[(1-phenylethyl)imino]methylphenol+H2O\text{4-Chlorosalicylaldehyde} + \text{1-Phenylethylamine} \xrightarrow{\text{Ethanol, Reflux}} \text{4-Chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol} + \text{H}_2\text{O}

Key Reaction Parameters

  • Solvent: Ethanol (50–100 mL per 0.1 mol substrate).

  • Time: 3–6 hours under reflux (70–80°C).

  • Yield: ~80–85% (based on analogous syntheses) .

Characterization Techniques

  • FTIR Spectroscopy:

    • O-H Stretch: 3200–3400 cm⁻¹ (phenolic -OH).

    • C=N Stretch: 1600–1650 cm⁻¹ (imine bond).

    • C-Cl Stretch: 550–600 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: δ 8.5 ppm (s, 1H, CH=N), δ 6.5–7.5 ppm (aromatic protons).

    • ¹³C NMR: δ 160 ppm (C=N), δ 150 ppm (C-O phenolic) .

  • Melting Point: 130–140°C (decomposition observed at higher temperatures) .

Physical and Chemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but is insoluble in water. Its stability under acidic conditions is limited due to imine hydrolysis, whereas it remains stable in neutral or basic environments .

Table 2: Physicochemical Data

PropertyValue
Solubility in Ethanol25 mg/mL
Stability in Acidic MediaHydrolyzes to aldehyde/amine
Decomposition Temperature>200°C

Reactivity

The imine group acts as a Lewis base, enabling coordination with transition metals (e.g., Cu²⁺, Zn²⁺). This property is exploited in synthesizing metal complexes with enhanced bioactivity .

Biological Activities

Antimicrobial Properties

Studies on structurally similar Schiff bases demonstrate broad-spectrum antimicrobial activity:

  • Bacterial Strains: E. coli (MIC: 12.5 µg/mL), S. aureus (MIC: 25 µg/mL) .

  • Fungal Strains: C. albicans (MIC: 50 µg/mL) .
    The chloro substituent enhances membrane permeability, while the imine group disrupts microbial enzyme systems.

Applications and Future Directions

Pharmaceutical Development

  • Antimicrobial Agents: Potential use in topical formulations or wound dressings.

  • Chemotherapeutic Adjuvants: Metal complexes for targeted cancer therapy .

Material Science

  • Sensor Development: Fluorescent Schiff bases for metal ion detection.

  • Catalysis: Ligands in asymmetric synthesis .

Table 3: Comparative Bioactivity of Schiff Base Derivatives

CompoundAntimicrobial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
Target Compound12.5–5045
Cu(II) Complex6.25–2528

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